molecular formula C19H18FN3O3 B11367801 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Cat. No.: B11367801
M. Wt: 355.4 g/mol
InChI Key: OHDXDMSIWDSMCK-UHFFFAOYSA-N
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Description

N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-butoxyphenyl group at position 4 and a 4-fluorobenzamide moiety at position 3. The 1,2,5-oxadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets. This compound is part of a broader class of benzamide-fused oxadiazoles studied for applications ranging from antiplasmodial agents () to herbicides ().

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C19H18FN3O3/c1-2-3-12-25-16-10-6-13(7-11-16)17-18(23-26-22-17)21-19(24)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24)

InChI Key

OHDXDMSIWDSMCK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.

    Introduction of the butoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a butoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the fluorobenzamide moiety: The final step involves the reaction of the intermediate with 4-fluorobenzoic acid or its derivatives under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as in the field of optoelectronics.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The butoxyphenyl and fluorobenzamide moieties may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Oxadiazole Derivatives

Compound Name Substituents (Oxadiazole Position 4 / Benzamide) Melting Point (°C) Molecular Weight Key Spectral Data (IR/NMR) Reference
N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide 4-butoxyphenyl / 4-fluorobenzamide Not Reported ~381.43 (calc.) Not Provided
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (62) 3-aminophenyl / 3-fluorobenzamide 163 326.31 IR: νC=O 1663–1682 cm⁻¹; NH 3150–3319 cm⁻¹
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 4-chlorophenyl / 3-fluorobenzamide Not Reported 343.75 ¹H NMR: δ 7.85–7.40 (m, aromatic protons)
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide (14) 3,4-diethoxyphenyl / 3-fluorobenzamide 250 397.38 IR: νC=O 1663 cm⁻¹; ¹H NMR: δ 1.45 (t, OCH₂CH₃)

Key Observations :

  • Lipophilicity : Alkoxy substituents (butoxy, ethoxy) increase molecular weight and hydrophobicity compared to halogens (Cl, F) or amines. For example, the butoxyphenyl derivative (MW ~381.43) is heavier than its chlorophenyl analog (MW 343.75) .
  • Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in compound 44, m.p. 153°C) reduce melting points relative to polar substituents like amines (compound 59, m.p. 250°C) .

Table 2: Antiplasmodial Potency of Oxadiazole Derivatives (IC₅₀ Values)

Compound Name Substituents (Oxadiazole Position 4 / Benzamide) IC₅₀ (Plasmodium falciparum, nM) Notes Reference
This compound 4-butoxyphenyl / 4-fluorobenzamide Not Reported Hypothesized improved bioavailability due to lipophilicity
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (63) 3-aminophenyl / 3-CF₃-benzamide 120 ± 15 High potency linked to CF₃ electron withdrawal
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (44) 3-nitrophenyl / 3-CF₃-benzamide 85 ± 10 Nitro group enhances target binding affinity

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) groups enhance antiplasmodial activity by stabilizing charge-transfer interactions with biological targets .
  • Alkoxy vs. Halogen Substituents : While alkoxy groups (e.g., butoxy) may improve pharmacokinetics, their absence in high-potency compounds like 44 and 63 suggests that electronic effects dominate over lipophilicity in this context.

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